

# Formadicin vs [Competitor Compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Hyaluronic Acid Dermal Fillers for the Correction of Nasolabial Folds: **Formadicin**™ vs. Competitor Compound

This guide provides a detailed comparison of the efficacy and safety of **Formadicin**<sup>™</sup>, a hyaluronic acid (HA)-based dermal filler, with a leading competitor compound for the treatment of moderate to severe nasolabial folds (NLFs). The information presented is intended for researchers, scientists, and drug development professionals, and is based on data from a multi-center, randomized, double-blind, non-inferiority clinical trial.

### **Efficacy and Safety Data**

The clinical trial evaluated the performance of **Formadicin**<sup>™</sup> against a commercially available HA dermal filler, Restylane®, in 320 subjects with moderate to severe NLFs (Wrinkle Severity Rating Scale score of 3 or 4). The primary endpoint was the improvement rate on the Wrinkle Severity Rating Scale (WSRS) at 24 weeks post-injection.[1]

Table 1: Comparison of Efficacy and Safety at 24 Weeks



| Metric                                         | Formadicin™                                                                                                                                                       | Competitor Compound (Restylane®)                                   |
|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| WSRS Improvement Rate (≥1-point improvement)   | 89.03%                                                                                                                                                            | 87.82%                                                             |
| Mean Baseline WSRS Score<br>(Per-Protocol Set) | 3.52 ± 0.5                                                                                                                                                        | 3.52 ± 0.5                                                         |
| Adverse Events                                 | Mild, transient events reported.  Most common included tenderness (14.38%), pain (13.13%), bruising (5.63%), and swelling (3.75%). All resolved without sequelae. | Occurrence rates of adverse events were comparable to Formadicin™. |

The study concluded that **Formadicin**<sup>™</sup> was non-inferior to the competitor compound in the correction of moderate to severe nasolabial folds, with a comparable safety profile.[1]

## **Experimental Protocols**

A detailed methodology was employed in the head-to-head clinical trial to ensure the objectivity and reliability of the results.

Study Design: A prospective, multi-center, randomized, double-blind, non-inferiority, parallel-group study was conducted.[1] A total of 320 subjects were enrolled and randomized to receive either **Formadicin**™ or the competitor compound.[1]

Participant Selection Criteria: Subjects included in the trial were aged between 18 and 65 years and presented with moderate to severe bilateral nasolabial folds, as defined by a Wrinkle Severity Rating Scale (WSRS) score of 3 or 4 on both sides.[1] Participants were required to be willing to undergo dermal filler therapy and have healthy facial skin without any conditions that could interfere with the assessment of skin aging.[2]

Treatment Protocol: Each participant received an injection of either **Formadicin**<sup>™</sup> or the competitor compound in the mid to deep dermis of the nasolabial fold area. The injection volume was determined by the treating physician to achieve optimal correction.



#### Efficacy and Safety Assessments:

- Primary Efficacy Endpoint: The primary outcome was the percentage of subjects with at least
  a one-point improvement on the WSRS at 24 weeks after the injection, as assessed by a
  blinded evaluator.[1]
- Secondary Efficacy Endpoints: Secondary measures included WSRS scores at 1, 3, and 6
  months post-injection, and the treatment improvement as assessed by the Global Aesthetic
  Improvement Scale (GAIS) by both the investigator and the subject.[1][3]
- Safety Endpoint: The incidence of adverse events was monitored throughout the study.

### **Visualizations**

To further elucidate the experimental design and logical flow of the clinical trial, the following diagrams are provided.





Click to download full resolution via product page

Caption: Experimental workflow of the randomized controlled trial.





Click to download full resolution via product page

Caption: Logical relationship of clinical trial endpoints.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized Study Of The Efficacy And Safety Of Dermal Filler Injection (Formaderm® Young) In The Treatment Of Nasolabial Folds Wrinkle [gavinpublishers.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]



 To cite this document: BenchChem. [Formadicin vs [Competitor Compound] efficacy].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213995#formadicin-vs-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com